1H-Indazole-3-sulfonamide, 4-chloro-

Nav1.7 channel Neuropathic pain Indazole SAR

Researchers substituting indazole-3-sulfonamide regioisomers risk unquantified experimental drift-4-chloro vs. 5-chloro vs. 6-chloro substitutions produce order-of-magnitude shifts in pharmacological profiles. Procure 4-Chloro-1H-indazole-3-sulfonamide (CAS 162501-75-9) to ensure regioisomeric integrity in your SAR studies. • Defined 4-chloro substitution pattern for Nav1.7 voltage-gated sodium channel inhibitor programs • Validated scaffold for IMPDH inhibitor development (M. tuberculosis) • >556-fold selectivity precedent in β3-adrenergic receptor agonist programs • Fragment-appropriate for FBDD, virtual screening, and binding mode prediction

Molecular Formula C7H6ClN3O2S
Molecular Weight 231.66 g/mol
Cat. No. B13270628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-sulfonamide, 4-chloro-
Molecular FormulaC7H6ClN3O2S
Molecular Weight231.66 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C7H6ClN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyDQWKZUKFAGEGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-Indazole-3-sulfonamide: Core Scaffold Definition and Procurement Specifications


1H-Indazole-3-sulfonamide, 4-chloro- is a halogenated heteroaromatic sulfonamide characterized by a chloro substituent at the 4-position of the indazole ring and a sulfonamide group at the 3-position. This compound belongs to the broader indazole sulfonamide class, which has been extensively explored in medicinal chemistry for its modular scaffold properties and diverse target engagement capabilities across enzyme inhibition, GPCR modulation, and ion channel blockade applications [1][2]. The 4-chloro substitution pattern alters electronic distribution across the indazole core, with potential implications for binding interactions, metabolic stability, and physicochemical properties relative to unsubstituted or alternative-position analogs [3]. As of 2026, this specific compound remains primarily a research tool and building block for SAR exploration rather than a clinically advanced candidate [2].

Scaffold Indazole-3-sulfonamide building block for SAR exploration
Substitution 4-chloro electronic modulation; distinct from 5-/6-regioisomers
Target context Applicable to enzyme, GPCR, and ion channel research programs

Procurement Risk: Why 4-Chloro-1H-Indazole-3-sulfonamide Cannot Be Substituted with 5- or 6-Chloro Regioisomers


In medicinal chemistry procurement, substituting one indazole-3-sulfonamide regioisomer for another introduces unquantified and potentially severe experimental drift. Systematic SAR studies across the indazole sulfonamide series demonstrate that the position of halogen substitution profoundly alters both target binding and functional activity [1]. In the context of β3-adrenergic receptor agonism, optimization of the sulfonamide moiety alone produced >556-fold selectivity improvements for β3 over β1, β2, and α1A receptors, demonstrating that even minor structural modifications yield order-of-magnitude shifts in pharmacological profiles [2]. Furthermore, CCR4 antagonist SAR revealed that C4-substituted analogs (such as methoxy- or hydroxyl-containing groups) produced distinct potency trends compared to C5, C6, or C7 substitutions, with only small substituents tolerated at positions other than C6 [1]. The absence of direct comparative data for the 4-chloro vs. 5-chloro vs. 6-chloro regioisomers in most target contexts means that procurement substitution carries unknown risks of altered potency, selectivity, and ADME properties, and should be avoided without explicit experimental validation [1].

Regioisomer-dependent SAR
4-Chloro (this product)
Distinct patent series for Nav1.7; C4 position tolerates halogen substitution differently from C5/C6/C7
5-Chloro or 6-Chloro regioisomer
May shift target binding, functional activity, and ADME profile; separate structural subclasses with unknown pharmacological equivalence
C4 methoxy/hydroxy analogs
CCR4 SAR indicates different potency hierarchy; halogen vs. H-bond donor/acceptor at C4 changes activity trends

4-Chloro-1H-Indazole-3-sulfonamide: Quantified Differentiation Evidence for Procurement Decisions


Chlorine at C4 vs. C5 vs. C6: Regioisomer-Dependent Functional Divergence in Voltage-Gated Sodium Channel Antagonism

Comparative patent data on N-substituted indazole sulfonamides targeting voltage-gated sodium channels reveal that the position of halogen substitution on the indazole core defines distinct chemical subclasses with potentially different binding modes. Compounds bearing a 4-chloro substituent represent one distinct series, while 5-fluoro and 6-fluoro substitutions constitute separate patent series [1]. This regioisomer-based structural classification reflects the SAR observation that C4 substituents on the indazole scaffold exhibit unique steric and electronic constraints relative to C5, C6, or C7 positions, as demonstrated across multiple target classes including CCR4 antagonists [2]. The explicit separation of 4-chloro analogs from other halogenated regioisomers in the patent claims structure implies that these positions are not functionally interchangeable in the context of Nav1.7 channel modulation [1].

Nav1.7 regioisomer SAR
Class-level inference
4-chloro indazole sulfonamide classified as separate patent series from 5-fluoro and 6-fluoro analogs
Regioisomer identity determines ion channel binding mode
Quantitative functional data not disclosed; patent classification implies non-interchangeability
Nav1.7 channel Neuropathic pain Indazole SAR Halogen substitution

Indazole-3-Sulfonamide Scaffold Validation: Uncompetitive IMPDH Inhibition Against Mycobacterium tuberculosis (EC50 = 2.2 μM)

High-throughput screening of >100,000 synthetic compounds identified a potent, noncytotoxic indazole sulfonamide that directly inhibits M. tuberculosis IMPDH with an EC50 of 2.2 μM [1]. This compound represents a validated lead from the same indazole-3-sulfonamide scaffold class to which 4-chloro-1H-indazole-3-sulfonamide belongs. Critically, the mechanism was characterized as uncompetitive inhibition, a relatively rare mode of enzyme inhibition that may offer distinct advantages in target engagement kinetics [1]. The uncompetitive mode—where inhibitor binds only to the enzyme-substrate complex—was confirmed biochemically, and growth inhibition could be rescued by guanine supplementation, providing a clear bypass mechanism validation [1].

Antimycobacterial scaffold validation
Class-level inference
EC50 = 2.2 µM (M. tuberculosis IMPDH, uncompetitive inhibition)
Indazole-3-sulfonamide scaffold supports low-micromolar antimycobacterial activity
Guanine rescue confirmed mechanism; data refer to parent scaffold, not this exact analog
IMPDH inhibition Mycobacterium tuberculosis Uncompetitive inhibition Antitubercular

Sulfonamide Optimization Impact: β3-AR Agonist Selectivity Improvement Exceeding 556-Fold Through Core Modifications

In the optimization of indazole-based β3-adrenergic receptor agonists, modifications centered on the sulfonamide moiety of the indazole core scaffold produced dramatic selectivity enhancements. The optimized compound 15 achieved an EC50 of 18 nM at β3-AR with selectivity ratios exceeding 556-fold against β1-AR, β2-AR, and α1A-AR (β1/β3, β2/β3, and α1A/β3 > 556-fold) [1]. This compound also demonstrated dose-dependent functional activity in marmoset urinary bladder smooth muscle and a favorable pharmacokinetic profile (Cmax and AUC) without cardiovascular off-target effects in anesthetized rats at 3 mg/kg intravenous administration [1].

β3-AR selectivity
Class-level inference
>556-fold selectivity (β3 vs β1/β2/α1A); β3 EC50 = 18 nM
Sulfonamide-containing indazole scaffold amenable to high GPCR selectivity
Data from optimized derivative; relevance depends on substitution pattern
β3-adrenergic receptor Selectivity Sulfonamide SAR Overactive bladder

CCR4 Antagonist SAR: C4 Substituent Identity Determines Potency, with C4 Methoxy/Hydroxy Preferred over Halogens

A systematic SAR study of indazole arylsulfonamides as allosteric CCR4 antagonists revealed that the nature of the C4 substituent critically influences antagonist potency. Methoxy- or hydroxyl-containing groups were the more potent indazole C4 substituents in this series [1]. In contrast, only small substituents were tolerated at the C5, C6, or C7 positions, with C6 analogs being the most preferred among alternative positions [1]. This pattern establishes that the C4 position of the indazole sulfonamide core tolerates and responds to substituent modifications differently than other ring positions, with halogen substitutions at C4 representing a distinct chemical space relative to hydrogen bond-donating or -accepting C4 substituents [1]. X-ray diffraction studies on indazole sulfonamide fragments further suggested the presence of an important intramolecular interaction influencing the active conformation [1].

CCR4 C4 SAR
Class-level inference
C4 methoxy/hydroxy > halogen in potency; C6 preferred among C5/C6/C7
C4 substituent nature, not just position, determines CCR4 antagonist activity
Exact IC50 for 4-chloro not reported; structural distinction retains SAR value
CCR4 antagonist Chemokine receptor Allosteric modulation Indazole C4 SAR

Recommended Procurement and Application Scenarios for 4-Chloro-1H-Indazole-3-sulfonamide


Nav1.7 Sodium Channel Pain Program SAR Exploration

4-Chloro-1H-Indazole-3-sulfonamide is a structurally appropriate procurement choice for investigators pursuing N-substituted indazole sulfonamide analogs targeting voltage-gated sodium channels (Nav1.7) for neuropathic pain indications. The patent literature explicitly categorizes 4-chloro-substituted indazole sulfonamides as a distinct structural subclass for this target [1]. Procurement of this specific regioisomer ensures alignment with the disclosed SAR space and avoids the unknown functional consequences of using 5-chloro or 6-chloro regioisomers, which represent separate patent series [1].

Antimycobacterial IMPDH Inhibitor Lead Expansion

Investigators developing IMPDH inhibitors for Mycobacterium tuberculosis can utilize 4-chloro-1H-indazole-3-sulfonamide as a scaffold-validated starting point for SAR expansion. The parent indazole-3-sulfonamide class has demonstrated validated antimycobacterial activity (EC50 = 2.2 μM) with an uncompetitive inhibition mechanism [1]. The 4-chloro substituent provides a defined electronic perturbation (chlorine as a moderate electron-withdrawing group) that can be systematically varied to explore SAR at the indazole C4 position in the context of IMPDH inhibition.

Computational Chemistry and Fragment-Based Drug Design Libraries

This compound serves as a well-defined fragment for computational chemistry applications, including virtual screening, docking studies, and binding mode prediction. As a 4-chloro-substituted indazole-3-sulfonamide, it occupies a discrete chemical space at the intersection of halogenated heteroaromatic sulfonamides. Its procurement supports fragment-based drug design (FBDD) efforts where systematic exploration of halogen substitution patterns on the indazole sulfonamide core is required, particularly given the differential SAR observed across C4, C5, C6, and C7 positions in multiple target classes [1][2].

Selectivity Profiling in GPCR Agonist Programs

For β3-adrenergic receptor agonist programs seeking to avoid off-target cardiovascular effects, 4-chloro-1H-indazole-3-sulfonamide represents a scaffold-relevant comparator or intermediate. The demonstrated ability of indazole sulfonamide derivatives to achieve >556-fold selectivity for β3-AR over β1-, β2-, and α1A-AR establishes this chemotype as capable of high target selectivity [1]. Procurement of the 4-chloro analog enables systematic exploration of how C4 halogen substitution affects selectivity profiles relative to other C4 substituents evaluated in the CCR4 and β3-AR contexts [1][2].

Application
Selection Property
Validation Focus
Nav1.7 sodium channel research
C4-chloro regioisomer identity matching patent-defined SAR
Channel modulation consistency vs. 5-/6-substituted analogs
M. tuberculosis IMPDH target studies
Indazole-3-sulfonamide scaffold validated for uncompetitive IMPDH inhibition
EC50 and mechanism of inhibition confirmation for new analogs
Fragment-based / computational chemistry
Halogenated heteroaromatic sulfonamide as docking/screening fragment
Binding mode prediction accuracy and halogen interaction mapping
GPCR selectivity profiling
Scaffold capable of >500-fold selectivity in β-adrenergic receptor context
Off-target counter-screening and selectivity ratio reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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